1,3-Dimethylazetidin-3-amine dihydrochloride
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Overview
Description
1,3-Dimethylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . It is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique molecular structure and reactivity.
Molecular Structure Analysis
The InChI code for this compound is1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the available resources .Scientific Research Applications
Synthesis of Bioactive Molecules
1,3-Dimethylazetidin-3-amine dihydrochloride is significant in the synthesis of bioactive molecules, particularly those containing a 3,3-dimethylazetidine moiety. A study by Jin et al. (2016) highlighted an iodine-mediated intramolecular cyclization of γ-prenylated amines, providing a route to 3,3-dimethylazetidines. This method enhances the synthesis of bioactively important dimethylazetidines, contributing to organic synthesis advancements (Jin, Sun, Zhou, & Zhao, 2016).
Antibiotic Synthesis Intermediate
In the preparation of antibiotics, like premafloxacin, this compound serves as a key intermediate. Fleck et al. (2003) described a practical, efficient process for synthesizing this intermediate, which is crucial in combating pathogens of veterinary importance (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Chemical Reactivity Studies
Studies by Land et al. (2021) explored the reactivity of related compounds with primary amines, showing variations in product formation depending on the amine properties. This research provides insights into the chemical behavior of substances like this compound and its analogs (Land, Robertson, Ylijoki, & Clyburne, 2021).
Experimental and Theoretical Properties Analysis
Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of Dimedone, using spectroscopies like NMR and FT-Raman, and theoretical studies like DFT. This research, while not directly on this compound, shows the importance of such analyses in understanding the properties of related nitrogen-containing compounds (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).
Analytical Method Development
You et al. (2006) developed a sensitive method for determining amino compounds, utilizing derivatization with acidamides. This methodology, including fluorescence detection and high-performance liquid chromatography, could potentially apply to the analysis of compounds like this compound (You, Zhao, Suo, Wang, Li, & Sun, 2006).
Catalyst-Free Synthesis
Saikia, Deb, and Baruah (2021) reported on a catalyst-free synthesis method for 1,3-oxazines, highlighting the importance of green chemistry. This research could provide insights into alternative synthesis methods for related compounds like this compound (Saikia, Deb, & Baruah, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1,3-dimethylazetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIPKMYZLOFAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788565-20-7 |
Source
|
Record name | 1,3-dimethylazetidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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